

Probiotic Strain *Lactobacillus plantarum* P-8: A Comparative Analysis of Research Findings

Author: BenchChem Technical Support Team. **Date:** December 2025

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An in-depth examination of the clinical evidence for *Lactobacillus plantarum* P-8 in comparison to other leading probiotic strains, providing researchers, scientists, and drug development professionals with a comprehensive guide to its reproducibility and potential applications.

Lactobacillus plantarum P-8, a probiotic strain isolated from traditionally fermented sour milk, has garnered significant attention for its potential health benefits, particularly in the realms of gut health, mental well-being, and immune function. This guide provides a detailed comparison of the research findings on *L. plantarum* P-8 with two other extensively studied probiotic strains, *Lactobacillus rhamnosus* GG and *Bifidobacterium lactis* BB-12, to offer an objective evaluation of its performance and the reproducibility of its effects.

Performance Comparison: *L. plantarum* P-8 vs. Alternatives

Clinical studies have investigated the efficacy of *Lactobacillus plantarum* P-8 across various health indicators. To provide a clear comparison, the following tables summarize the quantitative data from key clinical trials on *L. plantarum* P-8 and the alternative strains, *L. rhamnosus* GG and *B. lactis* BB-12.

Mental Health: Stress, Anxiety, and Cognition

Probiotic Strain	Study Population	Dosage	Duration	Key Findings
Lactobacillus plantarum P-8	Stressed adults	1 x 10 ¹⁰ CFU/day	12 weeks	Reduced stress and anxiety scores; Improved memory and cognitive function; Significant reduction in pro-inflammatory cytokines IFN- γ and TNF- α [1] [2]
Lactobacillus rhamnosus GG	Middle-aged and older adults	Not specified	3 months	Associated with improved cognitive performance in individuals with cognitive impairment [3]
Lactobacillus rhamnosus CNCM I-3690	Healthy adults	Not specified	4 weeks	Reduced subjective stress markers [4]

Gut Health and Microbiota Modulation

Probiotic Strain	Study Population	Dosage	Duration	Key Findings
Lactobacillus plantarum P-8	Adults of different ages	6 x 10 ¹⁰ CFU/day	4 weeks	Increased Bifidobacterium and other beneficial bacteria; Decreased Desulfovibrio and other opportunistic pathogens; Modulated fecal levels of SIgA, total bile acids, and short-chain fatty acids[5]
Bifidobacterium lactis BB-12	Preterm infants	Not specified	Not specified	Increased bifidobacteria counts; Reduced counts of Enterobacteriaceae and Clostridium[6]
Bifidobacterium lactis BB-12	Healthy adults	1 x 10 ⁹ or 1 x 10 ¹⁰ CFU/day	4 weeks	Increased defecation frequency in subjects with low frequency[7]

Immune Function

Probiotic Strain	Study Population	Dosage	Duration	Key Findings
Lactobacillus plantarum P-8	Middle-aged and elderly	Not specified	14 days	Promoted elevated levels of immunoglobulin SIgA[8]
Lactobacillus plantarum (various strains)	Healthy adults	Not specified	7 days	Strain-dependent effects on systemic and mucosal immunity; TIFN101 strain prevented NSAID-induced reduction in T regulatory cells[9]
Bifidobacterium lactis BB-12	Formula-fed infants	10 ⁶ CFU/g formula	6 weeks	Augmented secretory IgA concentration; Heightened immune response to vaccinations in cesarean-delivered infants[10]

Experimental Protocols and Methodologies

To ensure the reproducibility of the cited findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in key studies for each probiotic strain.

Lactobacillus plantarum P-8: Stress and Cognitive Function Study

A 12-week randomized, double-blind, placebo-controlled study was conducted on 103 stressed adults. Participants received either L. plantarum P-8 (10 log CFU daily) or a placebo. The primary outcomes were psychological, memory, and cognitive parameters assessed using validated questionnaires and cognitive tests. Blood samples were also collected to measure plasma cortisol and pro-inflammatory cytokines.[\[1\]](#)[\[2\]](#)

Lactobacillus rhamnosus GG: Cognitive Function Study

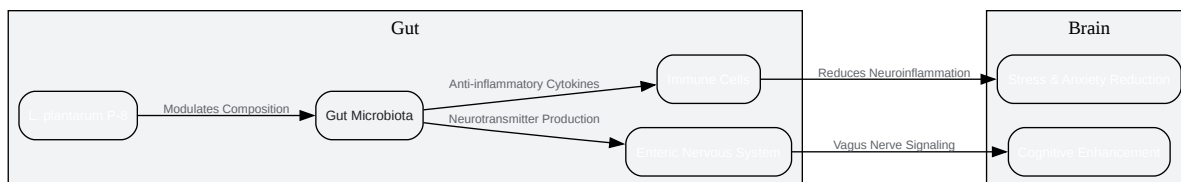
This was a double-blind, placebo-controlled, randomized clinical trial involving 200 community-dwelling adults aged 52–75. The intervention period was three months, with daily consumption of either L. rhamnosus GG or a placebo. The primary outcome was the change in the NIH Toolbox Total Cognition Score from baseline to follow-up.[\[3\]](#)

Bifidobacterium lactis BB-12: Gut Health in Preterm Infants Study

A double-blind, placebo-controlled, randomized clinical trial was performed on 69 preterm infants. The infants received either B. lactis BB-12 supplementation or a placebo. The primary outcomes were changes in the gut microbiota composition, assessed through both culture-dependent and culture-independent methods.[\[6\]](#)

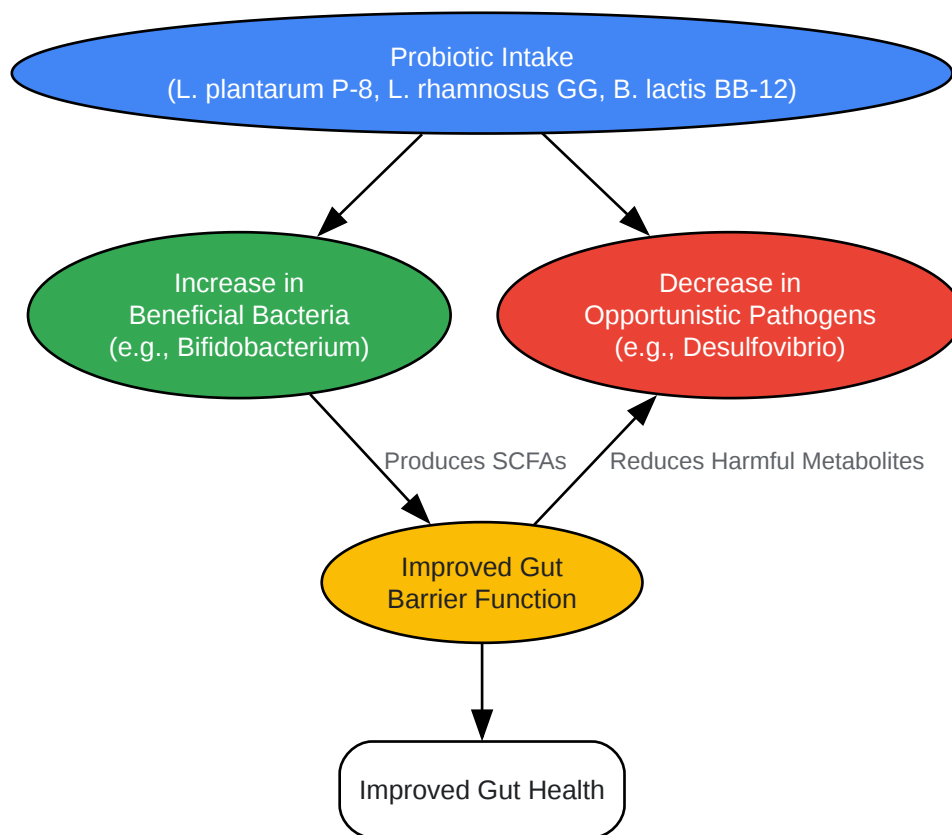
Signaling Pathways and Mechanisms of Action

The beneficial effects of these probiotic strains are attributed to their ability to modulate various physiological pathways. The following diagrams illustrate the proposed mechanisms of action.



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Caption: Proposed mechanism of *L. plantarum* P-8 on the gut-brain axis.

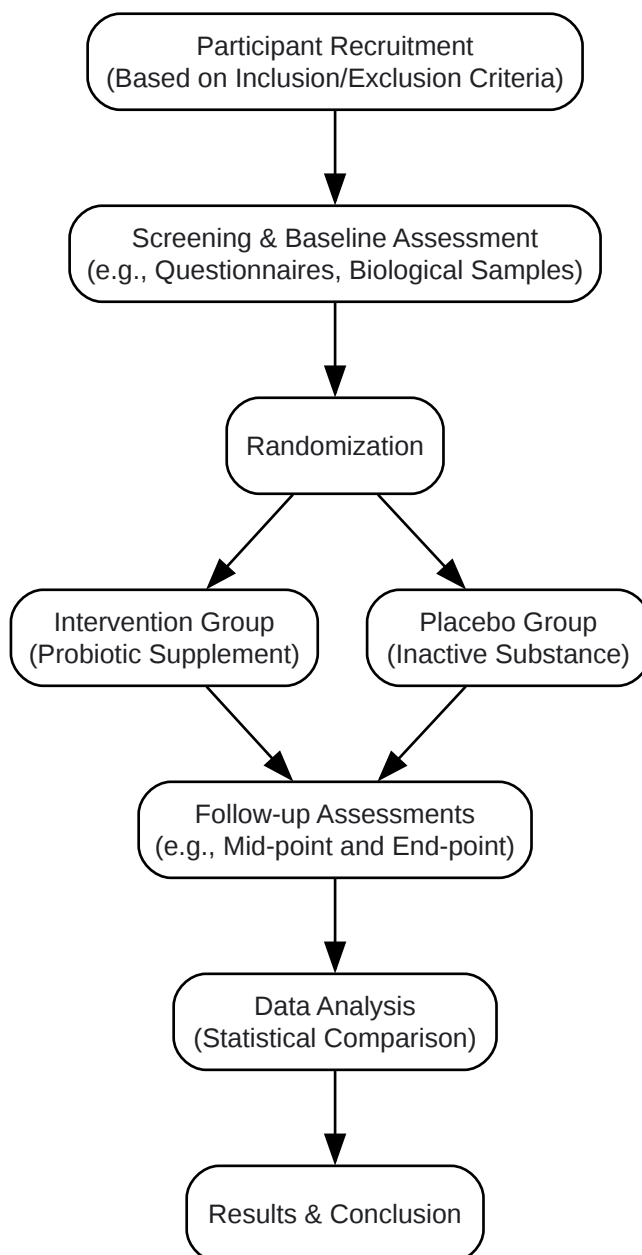


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Caption: General mechanism of gut microbiota modulation by probiotics.

Experimental Workflow

The following diagram outlines a typical workflow for a randomized controlled trial investigating the effects of a probiotic supplement.



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Caption: Standard workflow for a probiotic clinical trial.

In conclusion, the available research provides a solid foundation for the efficacy of *Lactobacillus plantarum* P-8 in improving mental well-being and gut health. Its performance, as detailed in clinical trials, is comparable and in some aspects, such as the significant reduction

of specific pro-inflammatory cytokines related to stress, potentially more pronounced than the comparator strains *Lactobacillus rhamnosus* GG and *Bifidobacterium lactis* BB-12. However, direct comparative studies are limited, and further research is warranted to fully elucidate the strain-specific benefits and mechanisms of action. The detailed methodologies and visualized pathways presented in this guide aim to facilitate the reproducibility of these findings and inform future research and development in the field of probiotics.

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- To cite this document: BenchChem. [Probiotic Strain Lactobacillus plantarum P-8: A Comparative Analysis of Research Findings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675268#eproducibility-of-lactobacillus-plantarum-p-8-research-findings>]

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